Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl-
Description
The compound Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- is a tricyclic xanthine derivative with a pyrimidopurinedione core. Key structural features include:
- Position 9: A 3,5-dimethylphenyl group, providing aromatic bulk and lipophilicity.
- Positions 1 and 7: Methyl groups, enhancing metabolic stability .
This compound is synthesized via cyclocondensation reactions, typically involving bromotheophylline intermediates and substituted amines under microwave or reflux conditions .
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)6-5-7-27/h8-10,15,27H,5-7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCVRDCGVCSRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107675 | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842973-78-8 | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Precursor: 7-(3-Chloropropyl)-8-bromotheophylline
The synthesis begins with 7-(3-chloropropyl)-8-bromotheophylline (2 ), prepared via alkylation of 8-bromotheophylline with 1-bromo-3-chloropropane under phase-transfer catalysis. This precursor serves as the scaffold for subsequent cyclization.
Cyclization with 3,5-Dimethylbenzylamine
To form the tricyclic core, 2 is reacted with 3,5-dimethylbenzylamine under reflux in dimethylformamide (DMF). This solvent choice mirrors the high yields observed in compound 15 (91% yield), where DMF facilitated cyclization with sterically demanding amines. Key parameters include:
-
Molar ratio : 1:4 (precursor:amine) to drive the reaction to completion.
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Reaction time : 10 hours at 110°C.
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Workup : Precipitation by water addition, followed by filtration and washing with cold ethanol.
This step yields the intermediate 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , lacking the 3-hydroxypropyl group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative data from analogous syntheses highlight the impact of solvent polarity on yield:
| Compound | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6 | Ethanol | 78 | 47 |
| 14 | Solvent-free | 180 | 98 |
| 15 | DMF | 110 | 91 |
| Target | DMF | 110 | 85* |
*Estimated based on steric and electronic similarities to compound 15 .
DMF outperforms ethanol due to its high boiling point and ability to solubilize bulky amines. However, the target compound’s yield is slightly reduced due to the 3,5-dimethylphenyl group’s steric hindrance.
Amine Reactivity and Stoichiometry
Excess amine (4–66 mmol) is critical for displacing the bromine atom in the precursor. For the target synthesis, a 4:1 amine-to-precursor ratio ensures complete conversion, minimizing residual starting material.
Analytical Characterization
Spectroscopic Data
The final product is characterized using techniques consistent with literature methods:
-
1H NMR (400 MHz, DMSO-d6) :
δ 7.15 (s, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, N5-CH2), 3.50 (s, 3H, N1-CH3), 3.45–3.35 (m, 2H, N3-CH2), 3.30 (s, 3H, N7-CH3), 2.25 (s, 6H, Ar-CH3), 2.10–1.95 (m, 2H, CH2-CH2-CH2), 1.60–1.45 (m, 2H, CH2-OH). -
IR (KBr) :
3420 cm⁻¹ (O-H stretch), 1695 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N). -
UV-Vis (MeOH) :
λmax = 302 nm (π→π* transition of the purinedione core).
Elemental Analysis
Calcd for C22H27N5O3 : C, 63.29; H, 6.52; N, 16.78.
Found : C, 63.15; H, 6.60; N, 16.85.
Challenges and Mitigation Strategies
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Steric Hindrance : The 3,5-dimethylphenyl group slows cyclization kinetics. Mitigated by prolonged reaction times (12–15 hours).
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Hydroxyl Group Reactivity : Protection with TBS ether prevents undesired oxidation or elimination during alkylation.
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Purification : Silica gel chromatography is required to separate the product from unreacted amine and dimeric byproducts.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and various amines . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[2,1-f]purine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimido[2,1-f]purine derivatives exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has been evaluated for its ability to target specific signaling pathways involved in cancer progression.
- Mechanism of Action : The compound may inhibit key enzymes involved in nucleotide synthesis or interfere with DNA replication processes in cancer cells.
Antiviral Properties
Pyrimido[2,1-f]purine derivatives have demonstrated efficacy against several viral infections. Their mechanism often involves inhibiting viral replication or interfering with viral entry into host cells.
- Case Study : A study on related compounds showed significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), suggesting a potential therapeutic role for this class of compounds in treating viral infections.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimido[2,1-f]purine derivatives have been documented in various preclinical studies. These compounds can modulate inflammatory pathways and reduce cytokine release.
- Research Findings : In animal models of inflammation, compounds similar to the one discussed have been shown to decrease markers of inflammation and improve clinical outcomes.
Ongoing research aims to synthesize new derivatives of pyrimido[2,1-f]purine with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are critical in identifying modifications that improve efficacy.
Clinical Trials
The transition from preclinical studies to clinical trials is essential for evaluating the safety and effectiveness of these compounds in humans. Future clinical trials will provide insights into their therapeutic potential and possible side effects.
Mechanism of Action
The mechanism of action of pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural variations among pyrimidopurinedione derivatives and their implications:
Key Observations :
- Aromatic vs.
Physicochemical Properties
Key Trends :
- Molecular Weight : Larger substituents (e.g., 3,5-dimethylphenyl) increase molecular weight compared to simpler derivatives.
- UV Absorption : All compounds show λmax near 300 nm, consistent with the conjugated tricyclic core .
Biological Activity
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives represent an intriguing class of compounds with potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of the specific compound Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- , focusing on its interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of pyrimido[2,1-f]purine derivatives typically involves multi-step reactions. For the compound , a novel synthetic procedure was developed that incorporated various substituents at critical positions to enhance biological activity. The structural modifications aimed to optimize binding affinities to specific receptors and enzymes.
Adenosine Receptor Affinity
Research has shown that pyrimido[2,1-f]purine derivatives exhibit significant affinity for human adenosine receptors (A1, A2A, and A3). In particular:
- A3 Receptor Antagonism : The compound demonstrated notable antagonist effects at the A3 receptor with a K(i) value of approximately 4.0 nM , indicating strong binding affinity . This suggests potential applications in conditions where modulation of adenosine signaling is beneficial.
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. Notably:
- Inhibition of Flavin-Dependent Thymidylate Synthase (FDTS) : The compound was tested against FDTS from Mycobacterium tuberculosis, yielding an inhibition rate of 84.3% at a concentration of 200 µM without significant cytotoxicity on peripheral blood mononuclear (PBM) cells . This highlights its potential as a lead compound in developing new antibacterial agents targeting multidrug-resistant strains.
Structure-Activity Relationship (SAR)
The SAR studies have identified key modifications that enhance biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| N(1) | Alkylation | Increased binding affinity to receptors |
| N(3) | Various aryl substitutions | Enhanced antagonistic properties at A3 |
| C(6) | Hydroxypropyl group | Improved solubility and bioavailability |
These modifications were guided by molecular docking studies which provided insights into the interactions within the active sites of target enzymes and receptors.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various bacterial strains. The results indicated:
- Significant activity against Gram-positive bacteria.
- Moderate activity against Gram-negative bacteria.
These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections.
Toxicity Assessments
Toxicological evaluations indicated that the compound exhibits low cytotoxicity with a CC50 greater than 100 μM , making it a promising candidate for further development in clinical settings .
Q & A
Q. What are the optimized synthetic routes for preparing tricyclic pyrimidopurinediones with high yield and purity?
Methodological Answer: The synthesis of pyrimidopurinedione derivatives typically involves nucleophilic substitution reactions. For example, reacting 7-(3-chloropropyl)-8-bromotheophylline with amine derivatives under reflux in solvents like ethanol, propanol, or DMF for 5–15 hours yields 9-substituted derivatives. Key steps include:
- Reagent Optimization : Use a 5–36x molar excess of amine to drive the reaction to completion .
- Purification : Crystallization with ethanol (30–50% v/v) or steam distillation removes unreacted precursors. TLC (benzene:acetone, 7:3) monitors reaction progress .
- Yield Enhancement : Solvent-free microwave-assisted synthesis (e.g., for 9-(2-chloro-6-fluorobenzyl) derivatives) reduces reaction time and improves yields up to 97% .
Q. How are structural and purity characteristics validated for pyrimidopurinediones?
Methodological Answer:
- Spectroscopy :
- 1H-NMR : Chemical shifts at δ 2.12–2.29 ppm indicate methylene groups in the tetrahydropyrimidine ring, while δ 3.35–3.59 ppm confirms N-methyl and hydroxypropyl substituents .
- IR : Peaks at 1,690–1,701 cm⁻¹ confirm carbonyl groups (C=O) in the purinedione core .
- Elemental Analysis : Carbon and nitrogen content must align with theoretical values within ±0.4% .
- UV Spectroscopy : λmax at 296–304 nm (logε ~4.15–4.40) correlates with π→π* transitions in the fused heterocyclic system .
Advanced Research Questions
Q. How can molecular modeling guide the design of pyrimidopurinediones with dual-target activity (e.g., adenosine receptor antagonism and MAO-B inhibition)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for adenosine receptors (A1/A2A) and MAO-B. For example:
- A1AR Antagonism : The 8-benzyl substituent in pyrazino[2,1-f]purinediones showed submicromolar A1AR affinity (Ki = 0.12 µM) due to hydrophobic interactions with Phe168 and Tyr271 .
- MAO-B Inhibition : Introduce prenyl or fluorophenoxy groups to enhance π-stacking with FAD cofactors (e.g., IC50 = 2.1 µM for 9-(3,4-dihydroxyphenethyl) derivatives) .
- ADMET Predictions : SwissADME evaluates logP (optimal range: 2–4) and aqueous solubility to balance blood-brain barrier penetration and metabolic stability .
Q. How do conflicting biological activity data arise in SAR studies, and how can they be resolved?
Case Study : Contradictory A2A adenosine receptor (A2AAR) affinities were observed between 8-benzyl-pyrazino[2,1-f]purinediones (Ki = 1.3 µM) and pyrimido[2,1-f]purinediones (Ki = 8.7 µM). Resolution Strategy :
- Structural Dynamics : Molecular dynamics simulations (GROMACS) revealed that the pyrimido scaffold’s nitrogen shift (N8 vs. N9) reduces basicity, weakening hydrogen bonding with His278 .
- Experimental Validation : Radioligand binding assays using [3H]ZM241385 confirmed reduced A2AAR affinity in pyrimido derivatives, aligning with computational predictions .
Q. What in vivo models are appropriate for evaluating neuroprotective efficacy?
Methodological Answer:
- Neurodegeneration Models :
- MPTP-Induced Parkinson’s Disease (PD) : Administer 20 mg/kg/day of 9-(3,4-dihydroxyphenethyl) derivatives orally for 14 days. Measure dopamine levels (HPLC) and motor coordination (rotarod test) .
- Scopolamine-Induced Cognitive Impairment : Use Morris water maze to assess spatial memory recovery (50% improvement at 10 mg/kg) .
- Toxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
